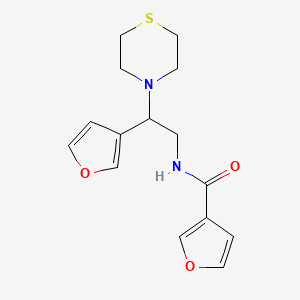

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide

Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide is a synthetic compound featuring a furan-3-carboxamide core substituted with a thiomorpholinoethyl group and an additional furan-3-yl moiety.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c18-15(13-2-6-20-11-13)16-9-14(12-1-5-19-10-12)17-3-7-21-8-4-17/h1-2,5-6,10-11,14H,3-4,7-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHZFAGCOQPLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=COC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxylic acid with thiomorpholine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3,4-diol derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Furan-3,4-diol derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with tailored properties .

Biology

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. The interactions between its furan ring and thiomorpholine moiety with biological targets are crucial for understanding its mechanism of action. For instance, it may inhibit enzyme activity by binding to active or allosteric sites, thus altering enzyme conformation and blocking substrate access .

Medicine

The compound has shown promise in pharmacological research, particularly in the following areas:

- Anti-inflammatory Activity : It has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease .

- Anticancer Properties : Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer). The compound induces apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific properties, such as conductivity or reactivity. Its role as a precursor for synthesizing bioactive molecules is also noteworthy .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates creation of complex heterocycles |

| Biology | Enzyme inhibition | Modulates activity through binding interactions |

| Medicine | Anticancer agent | Induces apoptosis in HepG2 cells; significant cytotoxicity |

| Industry | Material development | Used in creating advanced materials with tailored properties |

Case Study 1: Anticancer Activity

A series of experiments demonstrated that this compound significantly reduced cell viability in HepG2 cancer cells. The compound exhibited a cell viability rate of approximately 33% at optimal concentrations, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways linked to inflammation. By binding to the active site of these enzymes, it effectively reduced their activity, showcasing its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide are absent in the provided evidence, comparisons can be inferred from structurally analogous compounds. Below is an analysis of key derivatives:

Substituent-Driven Activity Variations

- N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide (): Structural Differences: Replaces the thiomorpholinoethyl group with a diethylaminophenyl moiety and a methylisoxazole substituent. Synthetic Yield: 75%, achieved via HBTU-mediated coupling in DMF . Pharmacological Implications: Isoxazole and diethylamino groups may enhance lipophilicity and receptor binding compared to sulfur-containing analogs.

- N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (): Structural Differences: Substitutes thiomorpholine with a thiophen-ethyl chain. Synthetic Yield: 93%, with prolonged reaction time (3 days) . Activity Notes: Thiophene’s electron-rich aromatic system may improve π-π stacking interactions in biological targets.

Halogen and Trifluoromethyl Modifications

- 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (): Key Features: Incorporates bromophenyl and trifluoromethyl groups. Synthesis: Uses 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, yielding a halogenated derivative with enhanced metabolic stability . Comparison: The bromine atom increases molecular weight (MW = 463.3 g/mol) and may influence steric interactions, while the CF₃ group enhances electronegativity.

Hydrazinyl and Acyl Azide Derivatives

- 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (): Structural Contrast: Replaces thiomorpholine with a hydrazinyl-oxoethyl chain.

Tabulated Comparison of Key Parameters

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Furan Ring : A five-membered aromatic ring containing oxygen, known for its diverse biological activities.

- Thiomorpholine Moiety : A six-membered ring containing sulfur and nitrogen, which enhances the compound's pharmacological properties.

- Carboxamide Functional Group : Contributes to the compound's solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Initial studies suggest potential efficacy against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor cell proliferation, with preliminary data indicating it may affect cancer cell viability through modulation of specific biochemical pathways .

- Enzyme Modulation : It has shown potential in modulating enzyme activities, particularly carbonic anhydrase, which is relevant in treating conditions like hypertension .

The mechanisms through which this compound exerts its biological effects include:

- Target Interaction : The compound interacts with various biological targets, influencing metabolic pathways associated with disease states.

- Biochemical Pathway Modulation : It may alter signaling pathways critical for cell growth and survival, particularly in cancer cells .

- Pharmacokinetic Properties : The presence of the furan ring enhances the compound's polarity and hydrogen bonding potential, which may improve its bioavailability and therapeutic efficacy .

Antimicrobial Activity

A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent for infectious diseases.

Anticancer Studies

In vitro studies using various cancer cell lines revealed that this compound reduced cell viability significantly. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating a promising anticancer profile .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| MCF7 (Breast) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.